2-hydroxy-4-(methylthio)butanoic acid is a thia fatty acid.
2-Hydroxy-4-(methylthio)butyric acid is a natural product found in Arabidopsis thaliana with data available.
2-Hydroxy-4-(methylthio)butyric acid
CAS No.: 583-91-5
Cat. No.: VC0525712
Molecular Formula: C5H10O3S
Molecular Weight: 150.20 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 583-91-5 |
---|---|
Molecular Formula | C5H10O3S |
Molecular Weight | 150.20 g/mol |
IUPAC Name | 2-hydroxy-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
Standard InChI Key | ONFOSYPQQXJWGS-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)O)O |
Canonical SMILES | CSCCC(C(=O)O)O |
Appearance | Solid powder |
Flash Point | 250 °F (USCG, 1999) |
Melting Point | 250 °C |
Introduction
Chemical and Physical Properties
Structural Characteristics
2-Hydroxy-4-(methylthio)butyric acid features a four-carbon backbone with a hydroxyl group at the second carbon, a methylthio group at the fourth carbon, and a carboxylic acid moiety at the terminal position. Its molecular structure, , confers both hydrophilic and lipophilic properties, enabling interactions with biological membranes and enzymatic systems. The compound’s chiral center at the second carbon results in racemic mixtures under standard synthetic conditions .
Physicochemical Data
Key physical properties, as documented in chemical databases, include:
Property | Value | Conditions |
---|---|---|
Boiling Point | At 760 Torr | |
Density | , 760 Torr | |
Refractive Index | Estimate | |
Solubility in DMSO | - | |
pKa | Predicted |
The compound’s low solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water () reflect its polar nature . Its acidic property, with a pKa near 3.67, facilitates salt formation under alkaline conditions, enhancing stability in feed formulations .
Synthesis and Production
Hydrolysis of HMBN
The industrial synthesis of 2-hydroxy-4-(methylthio)butyric acid involves a two-step hydrolysis of 2-hydroxy-4-methylthiobutyronitrile (HMBN) using sulfuric acid. Initial hydrolysis at in sulfuric acid converts HMBN to 2-hydroxy-4-methylthiobutyramide, an intermediate . Subsequent hydrolysis at elevated temperatures () in diluted sulfuric acid () yields the final acid product. Patent data highlight optimal conditions for minimizing byproducts:
Solvent Extraction and Purification
Post-hydrolysis, liquid-liquid extraction using water-immiscible solvents like methyl isobutyl ketone (MIBK) isolates 2-hydroxy-4-(methylthio)butyric acid from the aqueous hydrolyzate. A four-stage cross-flow extraction system achieves >95% recovery, with vacuum distillation removing residual solvents . Critical parameters include:
Industrial and Agricultural Applications
Methionine Supplement in Animal Feed
As a methionine analogue, 2-hydroxy-4-(methylthio)butyric acid bypasses ruminal degradation in ruminants, directly supplying bioavailable sulfur amino acids. Studies demonstrate its equivalence to DL-methionine in promoting poultry growth, with a recommended inclusion rate of 0.1%–0.3% in feed formulations .
Detoxification of Mycotoxins
Emerging research identifies this compound’s efficacy in counteracting deoxynivalenol (DON)-induced intestinal damage. By enhancing stem cell activity and mucosal repair, it reduces DON’s bioavailability by 40%–60% in poultry models .
Recent Developments in Production Technology
Viscosity Reduction Strategies
Patent innovations disclose that maintaining monomer-to-oligomer ratios above 2.8 (w/w) reduces kinematic viscosity to at . Techniques include:
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Controlled Hydrolysis: Limiting reaction times to ≤120 minutes.
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Solvent Polishing: Post-extraction treatment with activated carbon .
Color Optimization
Gardner color scores ≤10 are achieved by minimizing iron contamination (<1 ppm) and employing nitrogen blanketing during distillation .
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